molecular formula C12H13N3 B7813285 Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine

Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine

Cat. No.: B7813285
M. Wt: 199.25 g/mol
InChI Key: WHLHVBUAGSDCEA-UHFFFAOYSA-N
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Description

Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine is an organic compound that features two pyridine rings connected by an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine typically involves the reaction of 2-bromopyridine with 4-pyridyl-ethylamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: this compound N-oxides.

    Reduction: Piperidin-2-yl-(2-piperidin-4-yl-ethyl)-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-pyridylmethyl)amine: A related compound with three pyridine rings connected by a central amine.

    2,2’-Bipyridine: A compound with two pyridine rings directly connected by a single bond.

    4,4’-Bipyridine: Similar to 2,2’-bipyridine but with the connection at the 4-position of the pyridine rings.

Uniqueness

Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine is unique due to its specific ethylamine linker, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity in various applications.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11/h1-5,7-9H,6,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLHVBUAGSDCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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